N-Hydroxy Lorcaserin
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Overview
Description
N-Hydroxy Lorcaserin is a derivative of Lorcaserin, a compound known for its selective serotonin 2C receptor agonist properties. Lorcaserin has been primarily used in the treatment of obesity due to its ability to regulate appetite and food intake. This compound, with the molecular formula C11H14ClNO, is a metabolite of Lorcaserin and has been studied for its potential effects and applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy Lorcaserin involves several steps, starting from the precursor Lorcaserin. One common method includes the hydroxylation of Lorcaserin using specific reagents and catalysts. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective formation of the N-Hydroxy derivative .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The final product is then subjected to rigorous quality control measures to ensure its suitability for further applications .
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy Lorcaserin undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form the parent Lorcaserin or other derivatives.
Substitution: The chlorine atom in the aromatic ring can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and other nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of Lorcaserin, such as ketones, aldehydes, and substituted aromatic compounds .
Scientific Research Applications
Chemistry: Used as a reference standard in analytical chemistry for the study of Lorcaserin metabolism.
Biology: Investigated for its effects on serotonin receptors and related biological pathways.
Medicine: Studied for its potential therapeutic effects in conditions related to serotonin imbalance, such as obesity and depression.
Industry: Utilized in the development of new pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
N-Hydroxy Lorcaserin exerts its effects primarily through the activation of serotonin 2C receptors. This activation leads to the stimulation of pro-opiomelanocortin neurons in the hypothalamus, resulting in increased release of alpha-melanocortin stimulating hormone. This hormone acts on melanocortin-4 receptors, promoting satiety and reducing food intake . The compound’s interaction with these molecular targets and pathways underlies its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Lorcaserin: The parent compound, known for its selective serotonin 2C receptor agonist properties.
Pimavanserin: Another serotonin receptor agonist used in the treatment of Parkinson’s disease psychosis.
Fenfluramine: A non-selective serotonin receptor agonist previously used for weight loss but withdrawn due to safety concerns.
Uniqueness
N-Hydroxy Lorcaserin is unique due to its specific hydroxylation, which may confer different pharmacokinetic and pharmacodynamic properties compared to Lorcaserin. Its selective action on serotonin 2C receptors, combined with its potential metabolic stability, makes it a compound of interest for further research and development .
Properties
IUPAC Name |
(5R)-7-chloro-3-hydroxy-5-methyl-1,2,4,5-tetrahydro-3-benzazepine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-8-7-13(14)5-4-9-2-3-10(12)6-11(8)9/h2-3,6,8,14H,4-5,7H2,1H3/t8-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBKJFJJRKLOMQV-QMMMGPOBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC2=C1C=C(C=C2)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCC2=C1C=C(C=C2)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1421747-19-4 |
Source
|
Record name | Lorcaserin N-hydroxy | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1421747194 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LORCASERIN N-HYDROXY | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ZH44Z86BJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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